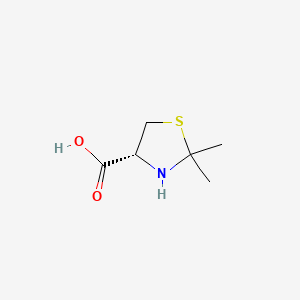

(4R)-2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazolidine-2,4-dicarboxylic acid and its esters involves the condensation of glyoxylic acid with L(-)R-cysteine, yielding a diastereoisomeric mixture. The process undergoes acid-catalyzed epimerization, with stereoselective methyl esterification explained by interconversion via a ring seco intermediate (Refouvelet et al., 1994). Another method involves the nucleophilic addition of L-Cysteine on aromatic aldehydes in an aqueous DMSO medium, leading to the synthesis of (2R/2S,4R)-2-aryl-thiazolidine-4-carboxylic acids. This process highlights the influence of substituents on the reaction yield and stereoselectivity, underlining the role of an in situ imine intermediate (Jagtap et al., 2016).

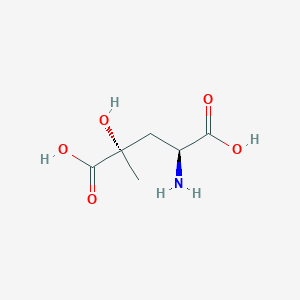

Molecular Structure Analysis

The molecular structure of various thiazolidine derivatives has been elucidated through crystallographic studies. For instance, the crystal structure of a specific compound in this class demonstrated an essentially planar thiazolidine moiety, contributing to understanding the orientation and interactions within the molecule, such as hydrogen bonding and π–π stacking interactions (Kosma et al., 2012).

Chemical Reactions and Properties

Thiazolidine derivatives undergo various chemical reactions that reflect their reactivity. For example, the reaction of D-penicillamine and benzaldehyde yields 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid, with its structure confirmed by single crystal X-ray diffraction, showcasing the compound's ability to engage in reactions leading to cyclic structures (Bell et al., 1994).

Physical Properties Analysis

The solubility, stability, and dissociation constants of (2RS,4R)-2-Substituted Thiazolidine-4-carboxylic Acids in aqueous solutions have been studied, revealing variations with molecule size, presence and positioning of polar groups, and the impact of substituents on stability and dissociation constants. This research provides insight into the behavior of these compounds in solution, which is crucial for their practical applications (Butvin et al., 2000).

Wissenschaftliche Forschungsanwendungen

Solubility, Stability, and Dissociation Constants

(4R)-2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid's solubility, stability, and dissociation constants in aqueous solutions have been studied, highlighting the impact of molecule size, polar group position and number, and the stability of its alkaline salts (Butvin, AL-JA’AFREH, Svetlik, & Havránek, 2000).

Synthesis and Stereochemical Studies

The compound's synthesis and stereochemistry in producing bicyclic thiohydantoins have been explored, demonstrating its relevance in creating chemically diverse structures (Györgydeák et al., 1996).

In Solution Behavior and Cyclocondensation

Thiazolidine-2,4-dicarboxylic acid and its esters, including this compound, were investigated for their behavior in solution and cyclocondensation reactions, showcasing their potential in complex chemical synthesis (Refouvelet, Robert, Couquelet, & Tronche, 1994).

Crystal Structure and Computational Studies

The crystal structure and computational studies of 2-aryl-thiazolidine-4-carboxylic acids, including this compound, have been conducted, illuminating its potential in molecular design and drug development (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).

Role in Peptide Synthesis

The compound's role in peptide synthesis has been studied, specifically its impact on inducing cis amide bonds into peptide backbones, which is crucial for peptide-based drug design (Dumy et al., 1997).

Solid-Phase Synthesis Applications

Its use in the solid-phase synthesis of small organic molecules based on the thiazolidine scaffold highlights its versatility in synthetic chemistry (Patek, Drake, & Lebl, 1995).

Preparation of Technetium-99m Complexes

The preparation of technetium-99m complexes with this compound has been researched, indicating its potential application in nuclear medicine and imaging (Harvánek et al., 1996).

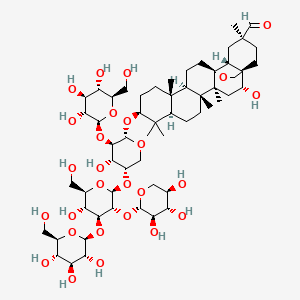

Supramolecular Aggregation Behavior

Studies on the supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives, including this compound, shed light on their potential in forming molecular assemblies for various applications (Jagtap et al., 2018).

NMR and Theoretical Calculations

NMR and theoretical calculations have provided insights into the cis/trans isomerization of peptides containing this compound, which is significant for understanding peptide dynamics (Jamet, Jourdan, & Dumy, 2008).

Wirkmechanismus

Target of Action

The primary targets of (4R)-2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid are currently unknown . This compound is still in the experimental stage, and more research is needed to identify its specific targets and their roles .

Pharmacokinetics

Information about its bioavailability is also currently unavailable .

Eigenschaften

IUPAC Name |

(4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-6(2)7-4(3-10-6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQICQZUUHJWGZ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(CS1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N[C@@H](CS1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350290 | |

| Record name | CHEBI:39764 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid | |

CAS RN |

58166-38-4 | |

| Record name | CHEBI:39764 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

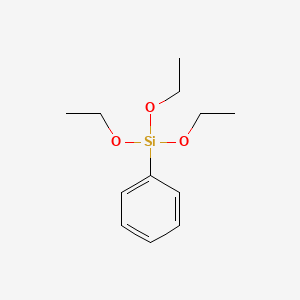

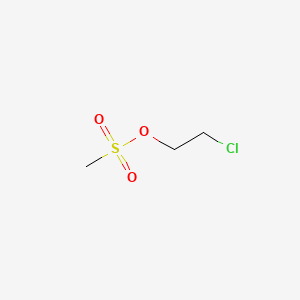

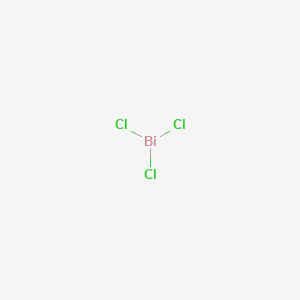

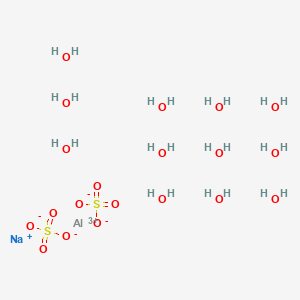

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

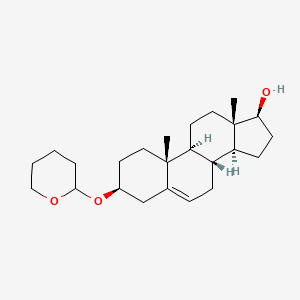

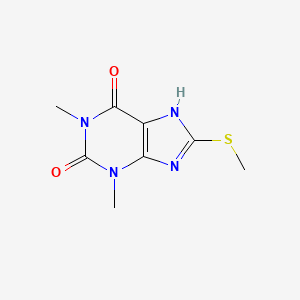

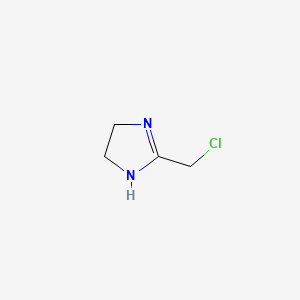

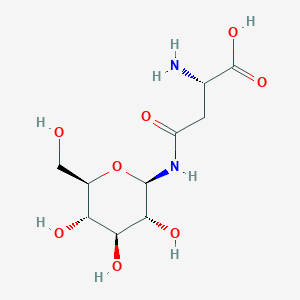

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.